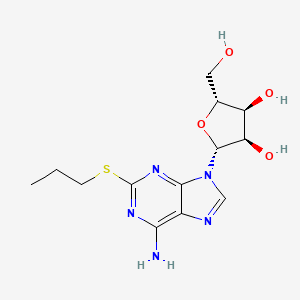

2-(n-Propylthio)adenosine

説明

“2-(n-Propylthio)adenosine” is a chemical compound with the molecular formula C13H19N5O4S and a molecular weight of 341.39 g/mol. It is related to adenosine, a naturally occurring purine nucleoside that plays a vital role in biochemical processes .

Synthesis Analysis

The synthesis of adenosine-related compounds often involves complex chemical reactions. For instance, the synthesis of nucleobase-modified phosphoramidites for the creation of oligoribonucleotides involves deprotonation of amide groups under phase-transfer conditions and subsequent reaction with electrophilic molecules .

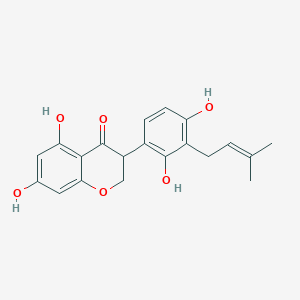

Molecular Structure Analysis

Adenosine and its related compounds have unique molecular structures that contribute to their biological functions. For example, adenosine receptors A1, A2A, A2B, and A3 are effector proteins triggered by adenosine to exert its physiological effects . The molecular structure of these compounds can be analyzed using techniques such as NMR spectroscopy and computational analysis .

Chemical Reactions Analysis

Adenosine triphosphate (ATP), a related compound, is known to provide energy for both energy-consuming endergonic reactions and energy-releasing exergonic reactions . When the chemical bonds within ATP are broken, energy is released and can be harnessed for cellular work.

Physical And Chemical Properties Analysis

The physical and chemical properties of adenosine-related compounds can be analyzed using various techniques. For instance, thermal analysis can be used to study the thermal properties of these compounds . The physical and chemical properties of these compounds are influenced by their molecular structure and chemical composition .

科学的研究の応用

Central Nervous System Disorders

Adenosine receptors play a crucial role in the central nervous system (CNS). They are involved in the modulation of neurotransmitter release, synaptic plasticity, and provide neuroprotection in ischemic, hypoxic, and oxidative stress events . Therefore, “2-(n-Propylthio)adenosine” could potentially be used in the treatment of various CNS disorders.

Cardiovascular Conditions

Adenosine receptors are also involved in the regulation of heart rate and blood flow. Modulating these receptors could potentially help in the treatment of various cardiovascular conditions .

Metabolic Conditions

Adenosine receptors play a role in regulating metabolism. They could potentially be targeted for the treatment of metabolic conditions like diabetes .

Inflammatory and Autoimmune Diseases

Adenosine receptors are involved in the regulation of immune responses and inflammation. Therefore, “2-(n-Propylthio)adenosine” could potentially be used in the treatment of inflammatory and autoimmune diseases .

Cancer Treatment

Adenosine receptors have been found to play a role in the proliferation of cancer cells. Therefore, modulating these receptors could potentially be used in cancer treatment .

Sleep Disorders

Adenosine is known to play a role in sleep regulation. Therefore, “2-(n-Propylthio)adenosine” could potentially be used in the treatment of sleep disorders .

作用機序

Mode of Action

The compound interacts with its targets, the adenosine receptors, by agonism . The A1 and A3 receptors preferentially interact with members of the Gi/o family of G proteins, lowering the intracellular levels of cyclic adenosine monophosphate (cAMP), whereas the A2A and A2B receptors interact with members of the Gs family of G proteins, elevating intracellular cAMP .

Biochemical Pathways

The activation of adenosine receptors affects several biochemical pathways. For instance, the pentose phosphate pathway (PPP) is essential for the generation of NADPH required for reductive biosynthetic reactions . Adenosine also plays a role in the in vitro biosynthesis of ATP from adenosine and polyphosphate . Furthermore, the cAMP pathway, which is modulated by adenosine receptors, has a significant role in immune and inflammatory responses .

Pharmacokinetics

It’s known that adenosine and its receptors are ubiquitously present in the body, suggesting a wide distribution .

Result of Action

The activation of adenosine receptors by 2-(n-Propylthio)adenosine can lead to various molecular and cellular effects. For instance, it can modulate immune and inflammatory responses . It can also affect the heart rhythm and rate .

Action Environment

The action of 2-(n-Propylthio)adenosine can be influenced by various environmental factors. For example, ATP and other nucleotides are readily released from intracellular sources under conditions of injury and organ stress, such as hypoxia, ischemia, or mechanical stress . Therefore, depending on pathophysiological factors, in a given tissue, there is often a tonic activation of one or more of the ARs that can be modulated by exogenous agents for a beneficial effect .

将来の方向性

Research on adenosine and its related compounds is ongoing, with a focus on understanding their roles in various physiological processes and their potential therapeutic applications. For instance, adenosine receptors are being investigated as potential drug targets for major degenerative diseases . Future research will likely continue to explore the roles of these compounds in health and disease .

特性

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-2-propylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O4S/c1-2-3-23-13-16-10(14)7-11(17-13)18(5-15-7)12-9(21)8(20)6(4-19)22-12/h5-6,8-9,12,19-21H,2-4H2,1H3,(H2,14,16,17)/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZECJIGAYNYQAD-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185423 | |

| Record name | 2-(n-Propylthio)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(n-Propylthio)adenosine | |

CAS RN |

31528-53-7 | |

| Record name | 2-(n-Propylthio)adenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031528537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(n-Propylthio)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzylamino)-3-cyanoquinolin-2-yl]-4-methoxybenzamide](/img/structure/B1246221.png)

![alpha-[(2-Methylphenoxy)methyl]benzenemethanamine](/img/structure/B1246223.png)

![(3aR,4R,6Z,10Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1246227.png)